molecular formula C15H13BrO2 B8791123 2-(2-Bromo-4-methylphenoxy)acetophenone CAS No. 63188-78-3

2-(2-Bromo-4-methylphenoxy)acetophenone

Cat. No.: B8791123
CAS No.: 63188-78-3
M. Wt: 305.17 g/mol
InChI Key: BTISHSOIFDWYLH-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)acetophenone is a brominated acetophenone derivative characterized by a phenoxy group substituted with a bromine atom and a methyl group at the ortho and para positions, respectively, relative to the acetophenone backbone. This structural configuration imparts unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine substituent, which facilitates nucleophilic substitution reactions. The methyl group contributes to steric and electronic effects, influencing solubility and reactivity.

Acetophenone derivatives, in general, are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates .

Properties

CAS No.

63188-78-3

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-1-phenylethanone

InChI

InChI=1S/C15H13BrO2/c1-11-7-8-15(13(16)9-11)18-10-14(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

BTISHSOIFDWYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(2-Bromo-4-methylphenoxy)acetophenone with structurally related brominated acetophenones:

Compound CAS No. Molecular Formula Substituents Key Applications
This compound N/A C₁₅H₁₃BrO₂ -O-C₆H₃(Br)(CH₃) attached to acetophenone Intermediate in pharmaceuticals, agrochemical synthesis (inferred from analogs)
2-Bromo-4'-methylacetophenone 619-41-0 C₉H₉BrO Br (ortho), CH₃ (para) on benzene Drug synthesis (e.g., Raloxifene), organic reactions
4-Bromoacetophenone 99-90-1 C₈H₇BrO Br (para) on acetophenone Polymer and resin production, fragrance intermediates
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ Br (ortho), OCH₃ (para) on acetophenone Laboratory reagent, controlled industrial synthesis

Reactivity and Stability

  • Electrophilicity: Bromine substituents enhance electrophilic character, enabling cross-coupling reactions. For example, 4-Bromoacetophenone (CAS 99-90-1) undergoes Suzuki-Miyaura reactions for biaryl synthesis . The phenoxy group in this compound may further stabilize transition states in such reactions.
  • Steric Effects: The methyl group in 2-Bromo-4'-methylacetophenone (CAS 619-41-0) reduces rotational freedom, affecting reaction kinetics compared to unsubstituted analogs .
  • Stability: Brominated acetophenones require storage in cool, UV-protected environments to prevent degradation, as noted for 2-Bromo-4'-methoxyacetophenone .

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